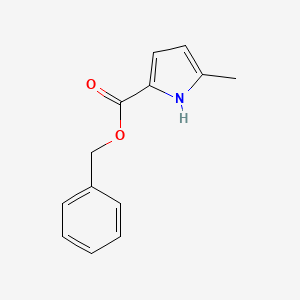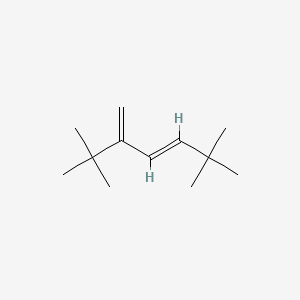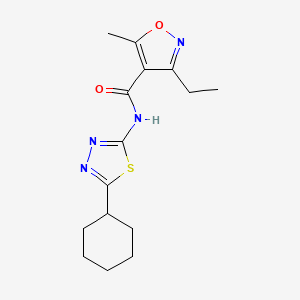
3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane can be achieved through several routes. One common method involves the [3+2] cycloaddition of azomethine ylides with aldehydes and activated alkenes, followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the compound. Another approach involves the intramolecular N-alkylation in the presence of a base, which is well-known for synthesizing heterobicyclo[3.3.1]nonane derivatives .
化学反応の分析
3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
This compound has significant scientific research applications, particularly in the field of neurochemistry. Derivatives of 3,7-diazabicyclo[3.3.1]nonanes, including 3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane, have been studied as positive allosteric modulators of AMPA receptors . These compounds have shown potential in the treatment of neurological disorders such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD), and drug dependence . Additionally, they are being explored for their anticancer properties and applications in asymmetric catalysis .
作用機序
The mechanism of action of 3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane involves its interaction with AMPA receptors in the central nervous system. As a positive allosteric modulator, it enhances the receptor’s response to the neurotransmitter glutamate without directly activating the receptor itself . This modulation helps in fine-tuning the glutamatergic system, which is crucial for cognitive functions and memory formation . The compound binds to a specific allosteric site on the AMPA receptor, leading to increased receptor activity and improved synaptic transmission .
類似化合物との比較
3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane can be compared with other diazabicyclo compounds such as 3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds share similar structural features but differ in their substituents and functional groups, which can influence their biological activity and applications . For instance, some derivatives have been shown to possess dual orexin receptor antagonistic properties, serotonin reuptake inhibition, and dopamine transporter inhibition . The unique cinnamyl and propionyl groups in this compound contribute to its distinct pharmacological profile and potential therapeutic benefits .
特性
CAS番号 |
63978-05-2 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
1-[3-[(E)-3-phenylprop-2-enyl]-3,7-diazabicyclo[3.3.1]nonan-9-yl]propan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-2-18(22)19-16-11-20-12-17(19)14-21(13-16)10-6-9-15-7-4-3-5-8-15/h3-9,16-17,19-20H,2,10-14H2,1H3/b9-6+ |
InChIキー |
NGNZYIOQPQJODA-RMKNXTFCSA-N |
異性体SMILES |
CCC(=O)C1C2CNCC1CN(C2)C/C=C/C3=CC=CC=C3 |
正規SMILES |
CCC(=O)C1C2CNCC1CN(C2)CC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


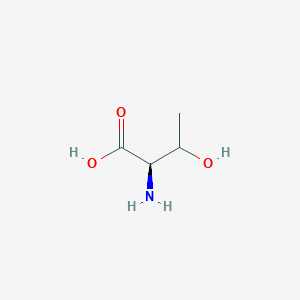
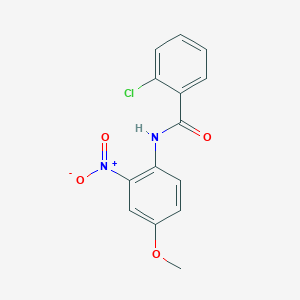
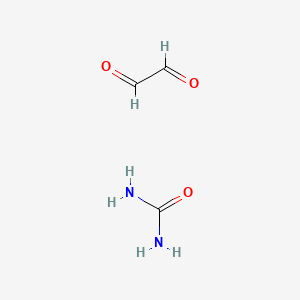
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
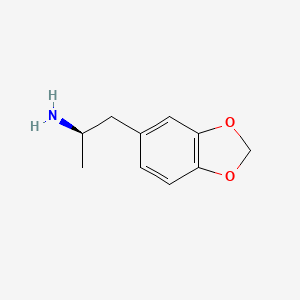
![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
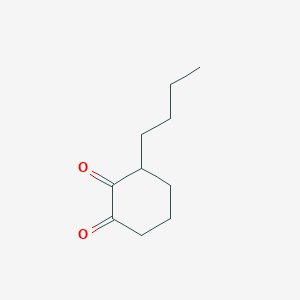
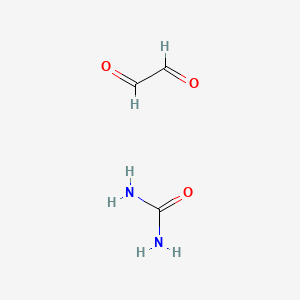
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B14153711.png)
